2-Chloro-3-fluoro-6-iodobenzaldehyde
Description
Properties
IUPAC Name |
2-chloro-3-fluoro-6-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQVSDJLSWPAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metalation Step
- Reagents: The halobenzene precursor (e.g., 2-chloro-3-fluoro-6-iodobenzene) is reacted with an organic lithium compound.
- Preferred Lithium Reagents: Lithium diisopropylamide (LDA), lithium 2,2,6,6-tetramethylpiperidide (LiTMP), lithium dicyclohexylamide, and n-butyllithium are commonly used bases.
- Conditions: The reaction is conducted at very low temperatures (typically between −70 °C and −110 °C) to prevent aryne formation and ensure regioselective lithiation.
- Molar Ratios: The molar ratio of lithium reagent to halobenzene is usually 1:1 to 1.2:1.
Formylation Step
- Electrophile: Dimethylformamide (DMF) or other formyl equivalents are added dropwise to the organolithium intermediate at low temperature.
- Reaction Time: Typically 1 to 8 hours, depending on scale and temperature.
- Temperature: Maintained below −60 °C during electrophile addition.
Workup
- Hydrolysis: The reaction mixture is slowly warmed to around −25 °C to −15 °C and carefully hydrolyzed with water.
- Acidification: The mixture is acidified to pH 1 to 5 using hydrochloric acid.
- Extraction: Organic solvents such as tert-butyl methyl ether, dichloromethane, ethyl acetate, or toluene are used to extract the product.
- Drying: Organic layers are dried over sodium sulfate.
- Purification: The crude product is purified by chromatography (e.g., silica gel column using dichloromethane/n-heptane mixtures) and/or recrystallization.
Yield and Purity
- Typical yields range from 50% to 80% based on the starting halobenzene.
- Purity is confirmed by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Representative Experimental Data
| Step | Conditions/Details | Outcome/Yield |
|---|---|---|
| Metalation | 2-chloro-3-fluoro-6-iodobenzene + lithium diisopropylamide or lithium 2,2,6,6-tetramethylpiperidide, at −75 °C | Formation of organolithium intermediate |
| Formylation | Addition of DMF dropwise at −75 °C, stirring for 4 hours | Conversion to aldehyde intermediate |
| Hydrolysis & Acidification | Slow warming to −20 °C, hydrolysis with water, acidification to pH 1-5 with HCl | Quenching of reaction |
| Extraction & Purification | Extraction with tert-butyl methyl ether, drying, solvent removal, chromatography, recrystallization | Isolated this compound, 50-80% yield |
Alternative Methods and Improvements
- Some literature suggests the use of potassium tert-butylate as an additive to improve activation of the halobenzene precursor during metalation.
- Silica gel-assisted methods have been reported for related halobenzaldehydes but are less documented for this specific compound.
- Optimization of solvent systems and purification protocols can improve yield and product purity.
Summary Table of Preparation Parameters
| Parameter | Description/Value |
|---|---|
| Starting Material | 2-chloro-3-fluoro-6-iodobenzene |
| Metalation Reagent | Lithium diisopropylamide, lithium 2,2,6,6-tetramethylpiperidide, or n-butyllithium |
| Metalation Temperature | −70 °C to −110 °C |
| Formylation Reagent | Dimethylformamide (DMF) |
| Formylation Temperature | −75 °C |
| Hydrolysis | Water at −20 °C |
| Acidification | Hydrochloric acid to pH 1–5 |
| Extraction Solvents | tert-Butyl methyl ether, dichloromethane, ethyl acetate, toluene |
| Purification Methods | Chromatography (silica gel), recrystallization |
| Typical Yield | 50–80% |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-6-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary alcohols.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2-Chloro-3-fluoro-6-iodobenzaldehyde serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its halogenated nature allows for diverse chemical transformations, facilitating the development of novel compounds with tailored properties.
Biology
This compound has been utilized in biological studies, particularly in enzyme-catalyzed reactions and as a biochemical probe. Its ability to interact with specific molecular targets makes it valuable for investigating metabolic pathways and enzyme activities.
Medicine
Research indicates that this compound may possess therapeutic properties, making it a candidate for drug development. It has been explored as a building block for pharmaceuticals, particularly in the synthesis of compounds targeting various diseases.
Case Studies and Research Findings
Several studies have documented the biological impact and potential applications of this compound:
- Study on TRPA1 Antagonists : A high-throughput screening identified compounds with structural similarities to this compound that acted as potent TRPA1 antagonists, suggesting potential therapeutic applications in treating inflammatory conditions .
- Enzyme Kinetics : Research into enzyme kinetics revealed that compounds with similar halogenation patterns could significantly alter enzyme activity, indicating possible mechanisms for therapeutic action .
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-6-iodobenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Isomers
The following table compares 2-chloro-3-fluoro-6-iodobenzaldehyde with structurally related halogenated benzaldehydes:
Biological Activity
2-Chloro-3-fluoro-6-iodobenzaldehyde is a halogenated aromatic compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews its biological activity, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 299.45 g/mol. The presence of chlorine, fluorine, and iodine substituents enhances its chemical reactivity and biological interactions.
Synthesis Methods
Various synthetic approaches have been developed for this compound, typically involving multi-step reactions. Common methods include:
| Method | Description |
|---|---|
| Halogenation | Introduction of halogen atoms through electrophilic aromatic substitution. |
| Formylation | Use of formylating agents to introduce the aldehyde functional group. |
| Coupling Reactions | Employing coupling agents to form the desired compound from simpler precursors. |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through interactions with specific molecular targets:
Case Studies
Several studies have documented the biological impact of compounds similar to this compound:
- Study on TRPA1 Antagonists : A high-throughput screening identified compounds with structural similarities that acted as potent TRPA1 antagonists, suggesting potential therapeutic applications in treating inflammatory conditions .
- Enzyme Kinetics : Research into enzyme kinetics revealed that compounds with similar halogenation patterns could significantly alter enzyme activity, indicating a possible mechanism for therapeutic action .
Future Directions
The biological activity of this compound presents numerous avenues for future research:
- Pharmacological Studies : Further pharmacokinetic and pharmacodynamic studies are necessary to evaluate its efficacy and safety profiles.
- Structure-Activity Relationship (SAR) Analysis : Understanding how variations in structure affect biological activity can guide the design of more potent derivatives.
- Clinical Applications : Investigating its potential as a lead compound in drug development for conditions such as cancer or inflammatory diseases could provide valuable insights.
Q & A
Q. What are the established synthetic routes for 2-Chloro-3-fluoro-6-iodobenzaldehyde, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves sequential halogenation and functional group modifications on a benzaldehyde scaffold. Key steps include:
- Directed ortho-metalation : Use of lithium bases to introduce iodine at the para position relative to the aldehyde group, followed by halogenation (Cl/F) via electrophilic substitution .
- Oxidation/Reduction : Controlled oxidation of substituted benzyl alcohols (e.g., using pyridinium chlorochromate) or reduction of nitro groups to amines, followed by Sandmeyer reactions for iodine introduction .
- Optimization : Reaction temperature (0–25°C), solvent polarity (e.g., DMF for halogen exchange), and stoichiometric ratios of reagents (e.g., NIS for iodination) critically impact yield.
Q. How is the compound characterized, and what spectral data are critical for validation?
Methodological Answer:
- NMR : - and -NMR identify substituent positions. For example, the aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while iodine’s electron-withdrawing effect deshields adjacent protons .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 314.89 for CHClFIO) and isotopic patterns (Cl/I splitting) .
- X-ray Crystallography : SHELXL () refines crystal structures to resolve positional disorder caused by heavy atoms like iodine .
Advanced Research Questions
Q. How do electronic effects of the chloro, fluoro, and iodo substituents influence regioselectivity in further functionalization?
Methodological Answer:
- Ortho/para Directors : The aldehyde group (-CHO) is meta-directing, but iodine’s strong electron-withdrawing nature dominates, directing electrophiles to the para position (C-5). Fluorine’s inductive (-I) effect further deactivates the ring, favoring nucleophilic aromatic substitution at electron-deficient positions .
- Case Study : In Suzuki-Miyaura coupling, the iodo substituent acts as a superior leaving group compared to Cl/F, enabling selective cross-coupling at C-6 .
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in 19F^{19}\text{F}19F-NMR?
Methodological Answer:
- Spin-Spin Coupling : Fluorine’s quadrupolar moment can cause splitting in - or -NMR. For example, coupling between F (C-3) and H (C-4) may produce a doublet of doublets. Use 2D NMR (e.g., - HOESY) to confirm through-space interactions .
- Dynamic Effects : Rotameric equilibria in solution (e.g., aldehyde group rotation) may lead to averaged signals. Low-temperature NMR (-40°C) can freeze conformers and clarify splitting patterns .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Methodological Answer:
- Heavy Atom Displacement : Iodine’s large atomic radius causes positional disorder. Use SHELXL’s PART command to model disorder and refine occupancy ratios .
- Solvent Selection : High-polarity solvents (e.g., DMSO) may co-crystallize with the compound. Slow evaporation in chloroform/hexane mixtures promotes single-crystal growth .
Q. How does the compound’s reactivity compare to analogs like 2-Chloro-3,6-difluorobenzaldehyde?
Methodological Answer:
- Iodine vs. Fluorine : The iodo substituent enhances oxidative stability but increases susceptibility to nucleophilic displacement. In contrast, fluorine’s strong C-F bond resists substitution, making the difluoro analog less reactive toward Grignard reagents .
- Electronic Effects : The iodine atom lowers the LUMO energy, facilitating nucleophilic attack at C-6, whereas the difluoro analog requires harsher conditions (e.g., Pd-catalyzed C-H activation) .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported biological activity (e.g., antimicrobial assays)?
Methodological Answer:
Q. What strategies mitigate batch-to-batch variability in iodine incorporation during synthesis?
Methodological Answer:
- Kinetic Monitoring : Use in situ FTIR to track iodine consumption (disappearance of NIS peak at 1770 cm) and optimize reaction time .
- Post-Synthetic Analysis : ICP-MS quantifies residual iodine to ensure stoichiometric incorporation (<0.1% deviation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
